N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide
Description
N-{3-[(2,4-Dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a phenyl ring substituted with a 2,4-dimethoxybenzylamino group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~2–3) and a polar surface area influenced by the methoxy and amide functionalities.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-[(2,4-dimethoxyphenyl)methylamino]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)10-20(23)22-17-7-5-6-16(11-17)21-13-15-8-9-18(24-3)12-19(15)25-4/h5-9,11-12,14,21H,10,13H2,1-4H3,(H,22,23) |
InChI Key |
ZDTUBTMWLZIIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Conventional Stepwise Synthesis
This method employs classical organic synthesis techniques involving the formation of an amide bond between a suitable amine and a carboxylic acid derivative.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-Dimethoxybenzylamine + 3-methylbutanoyl chloride | The primary amine reacts with 3-methylbutanoyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding amide. |
| 2 | Aromatic substitution | The phenyl ring with amino substituents undergoes electrophilic aromatic substitution with the amino group, often facilitated by activating groups or catalysts. |
2,4-Dimethoxybenzylamine + 3-methylbutanoyl chloride → N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide + HCl
- The reaction is typically performed under anhydrous conditions to prevent hydrolysis.
- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
- The reaction temperature is maintained around 0–25°C to optimize yield and minimize side reactions.
Catalytic Coupling Approaches
Recent advances involve catalytic coupling of amines with activated carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to improve efficiency.
| Catalyst | Conditions | Advantages |
|---|---|---|
| Carbodiimides (e.g., DCC, EDC) | Room temperature, in solvents like DMF or DCM | Higher yields, fewer side reactions |
| Organic bases (e.g., DIPEA) | Ambient or mild heating | Improved selectivity |
Advanced and Alternative Synthesis Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes.
| Parameter | Typical Range | Effect |
|---|---|---|
| Power | 100–300 W | Rapid heating |
| Time | 5–30 minutes | Increased throughput |
| Solvent | DCM, DMF | Compatibility with microwave heating |
Outcome: Enhanced yields with cleaner reaction profiles, suitable for rapid synthesis of analogs.
Solid-Phase Synthesis (SPPS)
For combinatorial or high-throughput synthesis, solid-phase methods immobilize the phenylamine or benzylamine derivatives on a resin, enabling sequential reactions with minimal purification.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Resin-bound amine | Coupling with 3-methylbutanoyl chloride | Efficient and scalable |
| 2 | Cleavage | Acidic conditions | Final compound release |
Industrial-Scale Production
Continuous Flow Chemistry
Scaling up involves continuous flow reactors, which provide precise control over reaction parameters, safety, and reproducibility.
| Feature | Description |
|---|---|
| Reactor Type | Microreactors or tubular flow reactors |
| Advantages | Improved heat transfer, scalability, safety |
Process Optimization
| Parameter | Target Range | Impact |
|---|---|---|
| Temperature | 25–50°C | Minimize side reactions |
| Residence Time | 1–4 hours | Maximize conversion |
Note: Industrial synthesis emphasizes green chemistry principles, such as solvent recycling and waste minimization.
Chemical Reaction Analysis and Mechanistic Insights
Amide Bond Formation
The primary reaction involves nucleophilic attack of the amine on the acyl chloride, forming the amide linkage. The reaction proceeds via a tetrahedral intermediate stabilized by the base.
Aromatic Amination
Electrophilic aromatic substitution occurs on the phenyl ring, facilitated by activating groups such as the amino substituent, with reaction conditions optimized to favor para- or ortho- substitution.
Functionalization of the 2,4-Dimethoxybenzyl Group
The methoxy groups serve as activating groups for electrophilic substitution, and their presence influences the reactivity and regioselectivity of aromatic reactions.
Data Summary and Comparative Table
| Method | Reaction Time | Yield | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Stepwise | 12–24 hours | 65–85% | Laboratory | Well-understood, versatile | Time-consuming, labor-intensive |
| Microwave-Assisted | 30 min–2 hours | 80–95% | Laboratory | Fast, high yield | Equipment cost |
| Solid-Phase Synthesis | 24–48 hours | 70–90% | High-throughput | Automation, minimal purification | Resin cost, scale limitations |
| Continuous Flow | Variable | >90% | Industrial | Scalable, safe | Equipment complexity |
Chemical Reactions Analysis
Reaction Mechanisms and Key Transformations
The compound’s reactivity is governed by its functional groups:
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Amide (-CONH₂) | Hydrolysis | Acidic/basic aqueous | Carboxylic acid or amine |
| Methoxy (-OCH₃) | Nucleophilic aromatic substitution | Nucleophiles (e.g., NH₂⁻) | Substituted phenyl derivatives |
| Aromatic rings | Alkylation/ acylation | Electrophiles (e.g., benzyl halides) | Extended aromatic systems |
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond can cleave to yield the corresponding carboxylic acid and amine . For example:
Comparison with Structurally Similar Compounds
The following table highlights key differences in synthesis and structural features:
Scientific Research Applications
N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide ()
- Structural Differences: Replaces the 2,4-dimethoxybenzyl group with a 4-dimethylaminobenzyl moiety and incorporates an isoxazole ring.
- The isoxazole ring introduces rigidity, which may improve target binding selectivity.
- Synthesis : Prepared via acetylation of an amine intermediate under mild conditions (room temperature, DCM, triethylamine), contrasting with the more complex coupling reactions required for dimethoxybenzyl derivatives .
N'-(2,4-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine ()
- Structural Differences : Shares the 2,4-dimethoxybenzyl group but features a diamine backbone instead of an amide.
- Functional Impact : The absence of an amide reduces hydrogen-bonding capacity, likely decreasing affinity for polar targets. The diamine structure may favor chelation with metal ions, unlike the amide-focused interactions of the target compound .
Backbone Modifications: Amide vs. Benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Utilizes a 3-methylbenzamide backbone with a hydroxy-dimethylethyl group instead of the phenyl-linked 3-methylbutanamide.
- Synthesis involves straightforward benzoylation, differing from the multi-step coupling required for dimethoxybenzyl derivatives .
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide ()
- Structural Differences: Retains the 3-methylbutanamide backbone but substitutes the dimethoxybenzylamino group with a 4-chlorophenylacetamido moiety.
- This compound was identified as a putative psychoactive substance, suggesting that the target compound’s dimethoxy group may modulate similar neurological targets .
N-trans-Cinnamoyltyramine ()
- Structural Differences : A natural amide with a cinnamoyl group instead of dimethoxybenzyl and a tyramine backbone.
- Functional Impact : Demonstrates hepatoprotective activity, highlighting the role of aromatic substituents in bioactivity. Synthetic dimethoxybenzyl derivatives may lack the natural product’s stereochemical complexity but offer tunable pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely requires specialized reagents (e.g., HATU, DIPEA) and protection/deprotection steps for the dimethoxybenzyl group, as seen in related dimethoxybenzyl sulfonamide syntheses .
- Spectroscopic Differentiation : HRMS and NMR data for similar compounds (e.g., ) indicate that the 2,4-dimethoxybenzyl group produces distinct aromatic proton signals (δ 6.4–7.2 ppm) and carbon shifts (δ 98–111 ppm), aiding structural confirmation .
- These divergent activities underscore the importance of substituent optimization .
Biological Activity
N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit a variety of biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Many amide derivatives act as inhibitors of specific enzymes, which can lead to anti-cancer or anti-inflammatory effects.
- Receptor Modulation : Compounds like this compound may interact with various receptors in the body, altering signaling pathways that influence cell growth and apoptosis.
Antitumor Activity
A study investigating similar compounds found that derivatives with benzylamine structures exhibited significant cytotoxic effects against various cancer cell lines. The effectiveness was attributed to their ability to induce apoptosis and inhibit cell proliferation through caspase activation and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HL-60 | 0.5 | Caspase activation |
| 2 | HCT116 | 0.8 | G2 arrest |
| 3 | A549 | 1.0 | ROS generation |
Anti-inflammatory Effects
The compound’s potential anti-inflammatory properties have been suggested through studies showing that similar amides can inhibit pro-inflammatory cytokines in vitro. This effect is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent investigation into the cytotoxicity of related compounds demonstrated that they selectively targeted malignant cells while sparing non-malignant cells, highlighting their therapeutic potential .
- Mechanistic Insights : Another study used flow cytometry to analyze the effects of a structurally similar compound on the cell cycle, revealing significant G1 phase arrest in treated cancer cells .
Q & A
Basic: What synthetic routes are available for N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the 2,4-dimethoxybenzylamino group. A common approach is reductive amination between 3-aminophenyl precursors and 2,4-dimethoxybenzaldehyde, followed by reaction with 3-methylbutanoyl chloride. Key steps include:
- Reductive Amination : Use NaBH(OAc)₃ or H₂/Pd-C in methanol to couple the amine and aldehyde .
- Acylation : React the intermediate with 3-methylbutanoyl chloride in dichloromethane (DCM) with a base like triethylamine to form the amide bond .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol improve purity. Monitor via TLC and confirm with ¹H/¹³C NMR and HRMS .
Basic: Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons of the methoxy groups (δ ~55–60 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₅H₃₁N₂O₃: 423.2289; observed: 423.2287) .
Advanced: How can reaction conditions be optimized for introducing the 2,4-dimethoxybenzylamino group?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Ethanol/water mixtures improve reductive amination yields .
- Catalyst Screening : Test Pd/C, PtO₂, or enzymatic catalysts for selectivity. Pd/C in ethanol under H₂ (1 atm) often provides >80% yield .
- Temperature Control : Mild heating (40–60°C) accelerates coupling while avoiding decomposition. Monitor via in-situ FT-IR for real-time reaction tracking .
- Workflow Automation : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 h conventional) .
Advanced: What in vitro assays evaluate the biological activity of this compound, and how does the 2,4-dimethoxybenzyl group influence efficacy?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). The dimethoxy group enhances membrane penetration via lipophilicity, as shown by MIC values <10 µg/mL in metal complexes .
- Enzyme Inhibition : Fluorescence-based assays (e.g., DsbA oxidase inhibition) measure IC₅₀. The benzyl group’s electron-donating methoxy substituents stabilize π-π stacking with enzyme active sites .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal selectivity indices >10 when paired with trifluoromethyl groups .
Advanced: How to resolve contradictions in spectral data interpretation for this compound?
Methodological Answer:
- Variable Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by ~0.5 ppm. Use COSY and HMQC to assign overlapping aromatic signals .
- Dynamic Exchange Broadening : Low-temperature NMR (−40°C) resolves broad amide NH peaks obscured at room temperature .
- Crystallography : Single-crystal X-ray diffraction definitively resolves stereochemical ambiguities, especially for chiral intermediates .
Advanced: What SAR strategies improve the compound’s pharmacokinetic properties?
Methodological Answer:
- Substituent Modification : Replace the 3-methylbutanamide with trifluoromethyl groups to enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability (AUC increased 3-fold in rat models) .
- LogP Optimization : Adjust methoxy positions to balance lipophilicity (target LogP 2–4) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
